molecular formula C5H13NO B1316806 2-Methyl-1-(methylamino)propan-2-ol CAS No. 67622-86-0

2-Methyl-1-(methylamino)propan-2-ol

Cat. No.: B1316806
CAS No.: 67622-86-0
M. Wt: 103.16 g/mol
InChI Key: KYCZVVFGMGLNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(methylamino)propan-2-ol is an organic compound with the molecular formula C₅H₁₃NO. It is a colorless to yellow liquid or semi-solid, known for its solubility in water and various organic solvents such as alcohols, ethers, ketones, and esters . This compound is used in various industrial and research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(methylamino)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve hydrogen bonding and electrostatic interactions, which facilitate the compound’s role in catalyzing biochemical reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and stress responses. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to the compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may influence the activity of aminotransferases, leading to changes in the levels of amino acids and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(methylamino)propan-2-ol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the combination reaction of these compounds in specific weight ratios to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis reactions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(methylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in specialized applications such as the synthesis of pharmaceutical intermediates and antimicrobial agents .

Properties

IUPAC Name

2-methyl-1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZVVFGMGLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540625
Record name 2-Methyl-1-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67622-86-0
Record name 2-Methyl-1-(methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67622-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(methylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(methylamino)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-(methylamino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(methylamino)propan-2-ol
Reactant of Route 5
2-Methyl-1-(methylamino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-(methylamino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.